[Des-Tyr1]-gamma-Endorphin

Opioid Receptor Binding Structure-Activity Relationship Neuropeptide Pharmacology

Choose DTγE for non-opioid, neuroleptic-like studies. Its >700-fold lower opioid affinity eliminates confounding effects, validated by dopaminergic modulation and pineal melatonin elevation assays. A critical tool for dissecting behavioral mechanisms and SAR, distinguishing it from generic endorphin fragments.

Molecular Formula C74H122N18O25S
Molecular Weight 1695.9 g/mol
CAS No. 67810-56-4
Cat. No. B1599074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Des-Tyr1]-gamma-Endorphin
CAS67810-56-4
Synonyms(des-Tyr(1))-gamma-endorphin
1-de-Tyr-gamma-endorphin
beta-lipotropin(62-77)
beta-LPH(62-77)
DTgammaE
gamma-endorphin, des-Tyr(1)-
gamma-endorphin, des-tyrosine(1)-
Molecular FormulaC74H122N18O25S
Molecular Weight1695.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN
InChIInChI=1S/C74H122N18O25S/c1-36(2)29-47(66(108)88-57(38(5)6)70(112)90-59(40(8)96)71(113)85-49(74(116)117)30-37(3)4)84-69(111)52-20-16-27-92(52)73(115)60(41(9)97)91-63(105)44(21-23-53(77)98)81-67(109)50(34-93)86-61(103)43(19-14-15-26-75)80-62(104)45(22-24-56(101)102)82-68(110)51(35-94)87-72(114)58(39(7)95)89-64(106)46(25-28-118-10)83-65(107)48(31-42-17-12-11-13-18-42)79-55(100)33-78-54(99)32-76/h11-13,17-18,36-41,43-52,57-60,93-97H,14-16,19-35,75-76H2,1-10H3,(H2,77,98)(H,78,99)(H,79,100)(H,80,104)(H,81,109)(H,82,110)(H,83,107)(H,84,111)(H,85,113)(H,86,103)(H,87,114)(H,88,108)(H,89,106)(H,90,112)(H,91,105)(H,101,102)(H,116,117)/t39-,40-,41-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,57+,58+,59+,60+/m1/s1
InChIKeyYQEWLSJJOSZFHG-DSFKZNPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

gamma-Endorphin, des-Tyr(1)- (DTγE) Procurement: A Non-Opioid Neuropeptide for Behavioral and Dopaminergic Research


gamma-Endorphin, des-Tyr(1)- (CAS 67810-56-4; also known as des-tyrosine-γ-endorphin or DTγE) is a truncated 16-amino acid fragment of the opioid peptide β-endorphin (β-LPH 62–77) [1]. The removal of the N-terminal tyrosine residue eliminates its affinity for classical opioid receptors (Kd ≈ 42 µM) [2], distinguishing it from the parent γ-endorphin. Instead, this neuropeptide exhibits a profile of behavioral and neurochemical effects resembling those of neuroleptic (antipsychotic) drugs, including modulation of dopaminergic neurotransmission in mesolimbic brain regions [1][3].

Why Generic Substitution Fails for gamma-Endorphin, des-Tyr(1)-: Comparator-Specific Differentiation


Generic substitution with other β-endorphin fragments or opioid peptides is not scientifically viable for gamma-endorphin, des-Tyr(1)- (DTγE). In contrast to the parent γ-endorphin (Kd = 58 nM), DTγE exhibits a >700-fold lower affinity for opiate receptors (Kd = 42 µM) [1], eliminating classical opioid activity and minimizing the risk of opioid-related confounding effects in behavioral and neurochemical assays. Furthermore, when compared to the closely related shorter fragment des-enkephalin-γ-endorphin (DEγE; βE 6–17), DTγE demonstrates a distinct potency profile in behavioral paradigms, being approximately 3-fold less potent in active avoidance extinction and 100-fold less potent in passive avoidance attenuation [2]. Thus, selecting DTγE over these comparators is critical for studies specifically investigating non-opioid, neuroleptic-like mechanisms or for establishing structure-activity relationships within the γ-endorphin family.

Quantitative Differentiation Guide for gamma-Endorphin, des-Tyr(1)- (DTγE) vs. Analogs


Opiate Receptor Binding Affinity of DTγE vs. γ-Endorphin

The removal of the N-terminal tyrosine from γ-endorphin to form DTγE results in a profound loss of affinity for opiate receptors. In a direct head-to-head in vitro radioreceptor assay using [³H]β-endorphin and rat brain membranes, DTγE exhibited a Kd of 42 µM, compared to a Kd of 58 nM for γ-endorphin [1]. This represents a >700-fold reduction in binding affinity.

Opioid Receptor Binding Structure-Activity Relationship Neuropeptide Pharmacology

Behavioral Potency Comparison: DTγE vs. DEγE in Avoidance Paradigms

A direct comparison of DTγE and the shorter fragment DEγE (βE 6–17) in rat behavioral models revealed significant potency differences. DEγE was found to be approximately 3-fold more potent than DTγE in facilitating the extinction of pole-jumping active avoidance behavior. In a passive avoidance paradigm, the potency difference was even more striking, with DEγE being 100-fold more potent than DTγE [1]. Both peptides exhibited an inverted U-shaped dose-response curve on passive avoidance but not on active avoidance extinction.

Behavioral Pharmacology Avoidance Learning Neuropeptide Potency

Dopaminergic Modulation: In Vitro Dopamine Release vs. Haloperidol

DTγE modulates dopaminergic neurotransmission in a manner that is state-dependent and comparable to the classical neuroleptic haloperidol. In in vitro studies using rat nucleus accumbens slices, DTγE (at 10⁻⁶ M) decreased K⁺-induced dopamine release when tissue was from rats in a low-arousal state [1]. In contrast, in tissue from mildly stressed rats, DTγE enhanced basal dopamine efflux, an effect that resembled that of haloperidol (10⁻⁶ M), which also enhanced basal dopamine release in vitro [1].

Dopamine Neurochemistry Antipsychotic Mechanism

Endocrine Effect: Pineal Melatonin Elevation vs. Control

DTγE administration produces a significant and dose-dependent increase in pineal melatonin levels in rats, a non-opioid effect not observed with the parent opioid peptide. An acute subcutaneous injection of 1.9 × 10⁻¹² mol/subject led to a dramatic increase in pineal melatonin content, with the effect observed from 3 minutes to 3 hours post-injection [1]. A separate study confirmed that multiple DTγE regimens (acute 0.3 µg s.c. and chronic 1-2 µg i.m.) significantly elevated pineal melatonin compared to saline-treated controls, with the greatest increase seen with the acute 0.3 µg dose [2].

Pineal Gland Melatonin Neuroendocrinology

Clinical Antipsychotic Effect: DTγE Response Rate in Schizophrenia

While clinical trial results are heterogeneous, a meta-analytical view of available data indicates a subset of schizophrenic patients respond to DTγE treatment. In a double-blind, placebo-controlled crossover study, 5 out of 18 (28%) neuroleptic-free schizophrenic patients showed a marked antipsychotic response after 10 days of 1 mg/day intramuscular DTγE [1]. Another study reported a pronounced antipsychotic effect in 4 out of 10 (40%) patients under similar conditions [2]. In contrast, a double-blind trial in 13 chronic schizophrenic patients on continuous neuroleptic therapy found no significant difference between DTγE and placebo, though a possible effect in acute cases was noted [3].

Schizophrenia Antipsychotic Clinical Trial

Optimal Research and Industrial Application Scenarios for gamma-Endorphin, des-Tyr(1)-


Investigating Non-Opioid, Neuroleptic-Like Mechanisms

DTγE is the ideal tool for studying neuroleptic-like effects independent of direct dopamine D2 receptor antagonism. Its confirmed >700-fold lower affinity for opiate receptors compared to γ-endorphin eliminates opioid confounding, while its ability to modulate dopamine release in vitro in a state-dependent manner provides a unique model for indirect dopaminergic modulation [1][2]. This is essential for researchers mapping non-canonical pathways of antipsychotic action.

Structure-Activity Relationship (SAR) Studies of β-Endorphin Fragments

As an intermediate fragment between the opioid parent β-endorphin and the more potent non-opioid fragment DEγE, DTγE serves as a critical reference compound in SAR studies. Its quantified, 100-fold lower potency in passive avoidance compared to DEγE makes it a valuable comparator for dissecting the contribution of specific amino acid residues (e.g., the enkephalin sequence) to behavioral and neurochemical outcomes [3].

Behavioral Pharmacology of Avoidance Learning and Memory

The well-characterized effects of DTγE on active and passive avoidance behaviors in rats, including its inverted U-shaped dose-response curve and distinct potency relative to DEγE, position it as a key reagent for studies of learning, memory, and extinction processes [3]. It can be used to probe the neuropeptidergic modulation of these behaviors, particularly in models relevant to anxiety and stress-related disorders.

Neuroendocrine Research on Pineal Melatonin Regulation

DTγE's robust and rapid effect on elevating pineal melatonin levels provides a specific, quantifiable in vivo readout of its non-opioid activity [4][5]. This application scenario is valuable for studies investigating the neural and humoral pathways controlling pineal function and for researchers seeking to validate the biological activity of DTγE batches using a well-defined neuroendocrine endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Des-Tyr1]-gamma-Endorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.